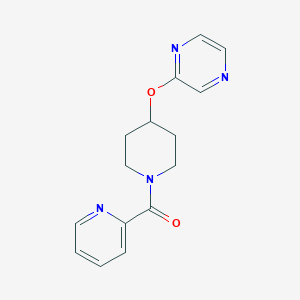
5-Propylindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propylindoline-2,3-dione is an organic compound with the molecular formula C11H11NO2. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a propyl group at the 5-position of the indoline ring and a dione functionality at the 2,3-positions.
作用機序
Target of Action
It is known that indole derivatives, which include 5-propylindoline-2,3-dione, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . Given that this compound is an indole derivative, it is plausible that it may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . Therefore, it is possible that this compound could also impact various biochemical pathways.
Result of Action
Given that indole derivatives are known to exhibit a wide range of biological activities , it is plausible that this compound could have similar effects.
生化学分析
Biochemical Properties
Indole derivatives, to which 5-Propylindoline-2,3-dione belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Halogenated indoles, which are structurally similar to this compound, have been shown to eradicate bacterial persister cells and biofilms
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylindoline-2,3-dione can be achieved through several methods. One common approach involves the reaction of chloral hydrate and 4-propylaniline in the presence of hydrogen chloride, hydroxylamine hydrochloride, and sodium sulfate in water, followed by refluxing. The intermediate product is then treated with sulfuric acid at temperatures ranging from 50 to 80°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions: 5-Propylindoline-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 2-oxindoles.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted indoline derivatives with various functional groups at different positions on the ring.
科学的研究の応用
5-Propylindoline-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
類似化合物との比較
Indole-2,3-dione: Shares the indoline core structure but lacks the propyl group at the 5-position.
5-Methylindoline-2,3-dione: Similar structure with a methyl group instead of a propyl group.
5-Ethylindoline-2,3-dione: Contains an ethyl group at the 5-position instead of a propyl group
Uniqueness: 5-Propylindoline-2,3-dione is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall pharmacological profile.
特性
IUPAC Name |
5-propyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYONXZHXASRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2495949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)
![5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2495956.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide](/img/structure/B2495962.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2495965.png)
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2495966.png)

